3-(3-methylbenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
Thieno[3,2-d]pyrimidin-4(3H)-ones are a class of compounds that have been studied for their potential as antitubercular agents . Some of these compounds have shown significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG .
Synthesis Analysis
These compounds are typically synthesized via structural modifications of existing scaffolds . For example, two series of substituted thieno[3,2-d]pyrimidine derivatives were synthesized via structural modifications of tazemetostat .Molecular Structure Analysis
The molecular structure of these compounds can vary depending on the specific substitutions made during synthesis . The structure–activity relationship (SAR) of these compounds can be studied to understand how different substitutions affect their activity .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds can vary depending on the specific methods used . The reactions typically involve the formation of new bonds and the breaking of existing ones.Mechanism of Action
Target of Action
The primary target of the compound 3-(3-methylbenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is the Cytochrome bd oxidase (Cyt-bd) in Mycobacterium tuberculosis . Cyt-bd is an attractive drug target, especially in the context of developing a drug combination targeting energy metabolism .
Mode of Action
The compound this compound inhibits Cyt-bd . This inhibition disrupts the energy metabolism of the Mycobacterium tuberculosis, leading to its inability to survive and reproduce .
Biochemical Pathways
The compound this compound affects the energy metabolism pathway of Mycobacterium tuberculosis by inhibiting the function of Cyt-bd . This disruption in energy metabolism leads to a decrease in ATP production, which is crucial for the survival and reproduction of the bacteria .
Pharmacokinetics
The compound has been shown to have significant antimycobacterial activity, suggesting that it has sufficient bioavailability to reach its target and exert its effects .
Result of Action
The action of this compound results in significant antimycobacterial activity against Mycobacterium tuberculosis . This is evidenced by the decrease in ATP production, which is crucial for the survival and reproduction of the bacteria .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the expression levels of the Cyt-bd-encoding genes in different strains of Mycobacterium tuberculosis can affect the potency of the compound
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
The compound 3-(3-methylbenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one has been found to exhibit antimycobacterial activity against Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) .
Cellular Effects
In terms of cellular effects, the compound has been observed to have significant antimycobacterial activity. It has been studied for cytotoxicity against four cell lines and was found to be non-cytotoxic .
Molecular Mechanism
It is known to inhibit the function of the Cytochrome bd oxidase (Cyt-bd), an enzyme involved in the energy metabolism of Mycobacterium tuberculosis .
Metabolic Pathways
It is known to inhibit the function of the Cytochrome bd oxidase (Cyt-bd), an enzyme involved in the energy metabolism of Mycobacterium tuberculosis
Properties
IUPAC Name |
7-(2-methylphenyl)-3-[(3-methylphenyl)methyl]thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2OS/c1-14-6-5-8-16(10-14)11-23-13-22-19-18(12-25-20(19)21(23)24)17-9-4-3-7-15(17)2/h3-10,12-13H,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGYIEHLPIVGJKH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=NC3=C(C2=O)SC=C3C4=CC=CC=C4C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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